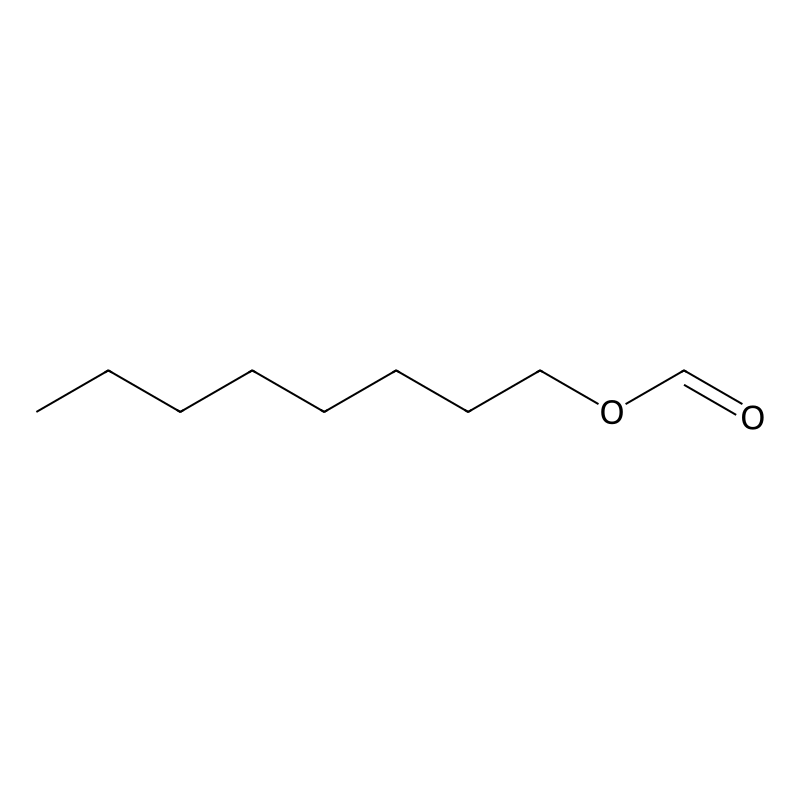Octyl formate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
1 ml in 5 ml 70% alcohol (in ethanol)
Canonical SMILES
Food Science and Flavoring:
Octyl formate, a colorless liquid with a fruity and floral aroma, finds significant application in the field of food science as a flavoring agent []. Its safety for human consumption is recognized by the Flavor and Extract Manufacturers Association (FEMA) and generally regarded as safe (GRAS) by the US Food and Drug Administration (FDA) [, ]. Research in this area focuses on:
- Flavor profile and development: Identifying the specific flavor characteristics of octyl formate and its interactions with other ingredients to create desired flavor profiles in food and beverages [].
- Enzymatic synthesis: Exploring eco-friendly methods for producing octyl formate using enzymes as catalysts instead of traditional chemical processes [].
Biological and Biomedical Research:
While research on the specific applications of octyl formate in biology and biomedicine is still limited, its potential in various areas is being explored:
- Metabolomics: Octyl formate is detectable in human metabolome studies, and research aims to understand its role in human metabolism and its potential as a biomarker for specific diseases [].
- Drug delivery systems: Researchers are investigating the potential of using octyl formate as a carrier molecule for delivering drugs or other therapeutic agents to specific cells or tissues [].
Octyl formate, also known as octyl methanoate or octyl formic acid, is an organic compound classified as a fatty alcohol ester. Its chemical formula is , and it has a molecular weight of approximately 158.238 g/mol . Octyl formate is primarily derived from the esterification of formic acid with octanol, a fatty alcohol. This compound is recognized for its fruity odor and is often used in flavoring and fragrance applications .
- Hydrolysis: In the presence of water and an acid or base catalyst, octyl formate can hydrolyze to yield octanol and formic acid.
- Transesterification: This reaction involves the exchange of the alkoxy group of octyl formate with another alcohol, producing a different ester and releasing octanol .
- Enzymatic Reactions: Octyl formate can be synthesized through enzymatic processes using lipases, which catalyze the reaction between formic acid and octanol .
Several methods exist for synthesizing octyl formate:
- Conventional Esterification: This method involves heating octanol with formic acid in the presence of an acid catalyst.
- Enzymatic Synthesis: Utilizing immobilized lipases allows for more selective and environmentally friendly synthesis conditions. Factors such as enzyme concentration, temperature, and molar ratios are critical for optimizing yields .
- Transesterification: Octyl formate can also be produced by transesterifying ethyl formate with octanol .
Octyl formate has various applications across different industries:
- Flavoring Agent: Its pleasant fruity aroma makes it suitable for use in food flavoring and fragrance formulations.
- Solvent: It can be utilized as a solvent in chemical processes due to its moderate polarity.
- Chemical Intermediate: Octyl formate serves as a precursor for synthesizing other chemical compounds through various reactions .
Interaction studies involving octyl formate primarily focus on its enzymatic synthesis and potential metabolic pathways. Research indicates that using immobilized lipases can enhance the efficiency of forming octyl formate from its precursors. Additionally, studies have shown that octyl formate can be utilized by enzymes such as formate dehydrogenase to regenerate nicotinamide adenine dinucleotide (NADH) from NAD+, indicating its potential role in biochemical processes .
Several compounds share structural similarities with octyl formate, particularly within the category of fatty alcohol esters. Here are some comparable compounds:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Ethyl Formate | Smaller alkyl chain; used as a solvent and flavoring agent. | |
| Butyl Formate | Intermediate in synthesis; used in flavoring and fragrances. | |
| Decyl Formate | Longer alkyl chain; exhibits similar properties but with different volatility and odor profile. | |
| Methyl Formate | Simple structure; commonly used as a solvent and reagent. |
Octyl formate stands out due to its specific fruity aroma and application in food technology, distinguishing it from other similar compounds that may have different sensory profiles or industrial uses .
Physical Description
colourless liquid with a fruity, rose-orange odou
XLogP3
Boiling Point
Density
0.869-0.874
Melting Point
-39.1°C
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 89 of 128 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 39 of 128 companies with hazard statement code(s):;
H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
Wikipedia
Use Classification
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]







